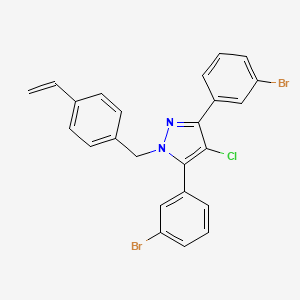![molecular formula C11H12BrFN6O B10925334 2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide](/img/structure/B10925334.png)
2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of both bromo and fluoro substituents, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Synthesis of 1-ethyl-5-fluoro-1H-pyrazole: This involves the alkylation of 5-fluoropyrazole with ethyl halides under basic conditions.
Condensation Reaction: The final step involves the condensation of 4-Bromo-1H-pyrazole with 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in the presence of hydrazine hydrate to form the desired acetohydrazide derivative.
Analyse Des Réactions Chimiques
2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide involves its interaction with specific molecular targets. The presence of bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide include other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the additional fluoro and ethyl substituents.
1-ethyl-5-fluoro-1H-pyrazole: Another related compound that shares the fluoro and ethyl groups but lacks the bromo substituent.
Other substituted pyrazoles: Compounds with different substituents on the pyrazole ring, which can exhibit varying chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12BrFN6O |
|---|---|
Poids moléculaire |
343.16 g/mol |
Nom IUPAC |
2-(4-bromopyrazol-1-yl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H12BrFN6O/c1-2-19-11(13)8(4-16-19)3-14-17-10(20)7-18-6-9(12)5-15-18/h3-6H,2,7H2,1H3,(H,17,20)/b14-3+ |
Clé InChI |
ZNXXHTDOOXKSGI-LZWSPWQCSA-N |
SMILES isomérique |
CCN1C(=C(C=N1)/C=N/NC(=O)CN2C=C(C=N2)Br)F |
SMILES canonique |
CCN1C(=C(C=N1)C=NNC(=O)CN2C=C(C=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925257.png)

![[4-(4-Fluorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10925272.png)

![Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10925280.png)
![1-ethyl-N-(3-fluoro-4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925293.png)
![N'-cyclododecylidene-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10925294.png)
![4-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10925315.png)
![1-(4-methoxyphenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925322.png)
![3-[1',3'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10925323.png)
![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10925332.png)

![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10925341.png)
![3-cyclopropyl-N,N,6-triethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925345.png)
